molecular formula C9H9Cl3F3NO B1460280 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride CAS No. 2202948-72-7

2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride

Cat. No. B1460280
CAS RN: 2202948-72-7
M. Wt: 310.5 g/mol
InChI Key: HUALDMXPCYAMCY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride (DCB-HCl) is an organic compound widely used in scientific research for its various applications. It is a crystalline solid that is soluble in water and organic solvents. DCB-HCl is used as an intermediate for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of catalysts, dyes, and other organic compounds. DCB-HCl has a wide range of applications in the field of chemistry, such as in the synthesis of organic compounds, in the analysis of trace elements, and in the production of pharmaceuticals.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

A range of synthesis techniques and chemical reactions involving similar compounds showcases the potential applications of 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride in scientific research. For instance, the development of new synthetic routes for fluorinated compounds, as demonstrated by Zhuo Zeng and J. Shreeve, involves preparative routes that could be relevant for synthesizing derivatives of the compound . Their work on "Synthesis of 2,2,6,6-tetrafluoro-4-phenylmethylmorpholin-3-ones" outlines a single-step approach that could be applicable for synthesizing related fluorinated benzylamines (Zeng & Shreeve, 2009).

Derivatization and Analytical Applications

The derivatization of carboxylic acids to their corresponding amides using 2,2,2-trifluoroethylamine hydrochloride, as explored by Quincy LaRon Ford et al., demonstrates the compound's utility in enhancing analytical methodologies. Their technique for "Aqueous in situ derivatization of carboxylic acids" could potentially be adapted for analytical applications involving 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride, providing a sensitive alternative to traditional derivatization techniques (Ford, Burns, & Ferry, 2007).

Chemical Modification and Protection Strategies

The research on protection strategies for alcohols and carboxylic acids using derivatives of dichlorophenylmethyl trichloroacetimidate by M. Kurosu and Kai Li offers insights into the chemical modification of compounds similar to 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride. Their work demonstrates the efficient activation and transformation of alcohols to ethers, which could be relevant for modifying the chemical structure or enhancing the stability of the compound under study (Kurosu & Li, 2009).

Novel Reagents and Catalysis

The development of new reagents and catalysis methods, such as the synthesis of benzyl N-phenyl-2,2,2-trifluoroacetimidate for O-benzylation, as reported by Yasunori Okada et al., highlights the ongoing exploration of fluorinated compounds in chemical synthesis. Their work could provide a framework for the development of new synthetic strategies involving 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride, facilitating its use in further chemical research (Okada, Ohtsu, Bando, & Yamada, 2007).

properties

IUPAC Name

[2,6-dichloro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2F3NO.ClH/c10-7-1-5(16-4-9(12,13)14)2-8(11)6(7)3-15;/h1-2H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALDMXPCYAMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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